Einecs 282-346-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84176-80-7 |

|---|---|

Molecular Formula |

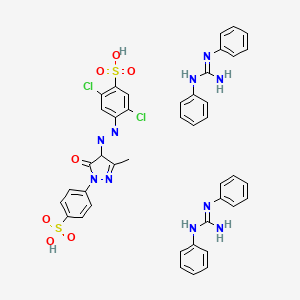

C42H38Cl2N10O7S2 |

Molecular Weight |

929.9 g/mol |

IUPAC Name |

2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |

InChI |

InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |

InChI Key |

DOSRLEZSOLYMIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the azo dye, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. This molecule belongs to the pyrazolone class of azo dyes, which are of significant interest due to their wide range of applications, including in textiles, printing, and potentially as bioactive agents.

Synthesis

The synthesis of the target compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a pyrazolone derivative.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

Step 1: Diazotization of 2,5-dichloroaniline-4-sulfonic acid

This procedure is adapted from general methods for the diazotization of substituted anilines.

-

Suspend 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable method (e.g., TLC) and the presence of excess nitrous acid using starch-iodide paper.

-

The resulting solution contains the 2,5-dichlorobenzenediazonium-4-sulfonate salt and is used directly in the next step.

Step 2: Azo Coupling Reaction

This procedure is a general method for the coupling of diazonium salts with active methylene compounds like pyrazolones.[1][2]

-

Dissolve 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.[3]

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the pyrazolone solution with vigorous stirring, maintaining the temperature below 5 °C and keeping the reaction mixture alkaline.

-

A colored precipitate of the target molecule, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, should form.

-

Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

The product can be isolated by filtration, washed with a cold brine solution, and then with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic and analytical techniques. The expected data based on the analysis of structurally similar compounds are summarized below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the two benzene rings, a singlet for the methyl group on the pyrazolone ring, and a signal for the methine proton at the 4-position of the pyrazolone ring. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the pyrazolone ring, the methyl carbon, and other carbons of the pyrazolone ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (if in hydrazone tautomeric form), C=O stretching of the pyrazolone ring (~1670-1640), N=N stretching (~1450-1400), S=O stretching of the sulfonic acid groups (~1200-1150 and ~1050-1000), and C-Cl stretching.[4][5] |

| Mass Spec. | The molecular ion peak ([M-H]⁻ or [M+H]⁺) should be observable, along with characteristic fragmentation patterns including cleavage of the azo bond.[6][7][8] |

Expected ¹H NMR Data

The following table outlines the anticipated chemical shifts for the protons in the target molecule.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Pyrazolone CH | 5.5 - 6.5 | Singlet |

| Methyl Protons | 2.0 - 2.5 | Singlet |

Potential Biological Activity

While specific biological studies on 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid are not extensively reported, the broader class of sulfonated pyrazolone azo dyes has shown promise for various biological applications.

Antimicrobial Activity

Several studies have reported that azo dyes containing sulfonamide or sulfonic acid groups, as well as a pyrazolone moiety, exhibit antimicrobial activity against a range of bacteria and fungi.[9] The presence of the sulfonate groups can enhance the water solubility of the compound, which can be advantageous for biological testing and potential therapeutic applications.

The proposed relationship between the structure and antimicrobial activity is depicted below:

Conclusion

This technical guide outlines a feasible synthetic route and expected characterization profile for 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. The synthesis is based on well-established diazotization and azo coupling reactions. While specific experimental data for this exact molecule is limited in the public domain, the provided information, derived from analogous compounds, offers a solid foundation for researchers and scientists working on the synthesis and evaluation of novel pyrazolone azo dyes. The potential for antimicrobial activity warrants further investigation into the biological properties of this compound.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. Azo Coupling [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. scienceworldjournal.org [scienceworldjournal.org]

- 5. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]

- 6. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. holcapek.upce.cz [holcapek.upce.cz]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Dichlorinated Pyrazolone Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dichlorinated pyrazolone azo dyes. These compounds are of significant interest due to their diverse applications as colorants and their potential in various fields, including pharmaceuticals and materials science. This document outlines their synthesis, characterization, and key properties, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Dichlorinated pyrazolone azo dyes are a subclass of azo dyes characterized by the presence of a pyrazolone ring and at least two chlorine atoms on the aromatic moieties. The inclusion of chlorine atoms can significantly influence the electronic, spectral, and solubility properties of the dye molecules, often enhancing their lightfastness and thermal stability. This guide serves as a resource for professionals requiring a deeper understanding of these compounds for research and development purposes.

General Structure and Synthesis

The general structure of a dichlorinated pyrazolone azo dye involves an azo bridge (-N=N-) connecting a substituted pyrazolone ring and a dichlorinated aromatic ring. The synthesis typically follows a two-step diazotization and coupling reaction.

Figure 1: General workflow for the synthesis of dichlorinated pyrazolone azo dyes.

Physicochemical Properties

The physicochemical properties of dichlorinated pyrazolone azo dyes are crucial for determining their suitability for various applications. Key parameters include spectral properties, melting point, and solubility.

Spectral Properties

The color of these dyes arises from the π-π* transitions within the extended conjugated system of the molecule. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key indicators of the dye's color and tinctorial strength.

| Compound Structure/Reference | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | 408 | 3.25 x 10⁴ (at 436 nm) | PGMEA |

| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | 420 | 3.9 x 10⁴ (at 436 nm) | PGMEA |

| Dye from 2,5-dichloroaniline and 1-phenyl-3-methyl-5-pyrazolone | 382 | Not Reported | Not Specified |

Table 1: Spectral Properties of Selected Dichlorinated Pyrazolone Azo Dyes

Thermal Properties

The melting point of these dyes is an indicator of their purity and thermal stability. Dichlorination can influence the crystal packing and intermolecular forces, thereby affecting the melting point.

| Compound Structure/Reference | Melting Point (°C) |

| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | Decomposes at 187 |

| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | Decomposes at 190 |

| Dye from 2,5-dichloroaniline and 1-phenyl-3-methyl-5-pyrazolone | Decomposes at 120 |

Table 2: Melting Points of Selected Dichlorinated Pyrazolone Azo Dyes

Solubility

Dichlorinated pyrazolone azo dyes are generally classified as disperse dyes, exhibiting low solubility in water but better solubility in organic solvents. The solubility is a critical factor for their application in dyeing processes and formulation development.

| Compound Structure/Reference | Solubility |

| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | Soluble in Propylene Glycol Methyl Ether Acetate (PGMEA) |

| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | Soluble in PGMEA and aqueous alkali |

| General Dichlorinated Pyrazolone Azo Dyes | Generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and butyl acetate. |

Table 3: Solubility Characteristics of Dichlorinated Pyrazolone Azo Dyes

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of dichlorinated pyrazolone azo dyes.

General Synthesis Protocol

This protocol outlines the fundamental steps for the synthesis of a dichlorinated pyrazolone azo dye.

Figure 2: Detailed experimental workflow for the synthesis of dichlorinated pyrazolone azo dyes.

Detailed Methodology:

-

Diazotization: A specific molar quantity of the chosen dichlorinated aniline is dissolved in a solution of hydrochloric acid and water. The mixture is then cooled to a temperature range of 0-5 °C using an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite, in a slight molar excess, is added dropwise to the aniline solution while maintaining the low temperature and ensuring continuous stirring. The reaction is typically allowed to proceed for 30-60 minutes, with the completion of diazotization confirmed by a negative starch-iodide paper test for nitrous acid.

-

Coupling: In a separate vessel, an equimolar amount of the pyrazolone derivative is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, and cooled to 0-5 °C. The freshly prepared, cold diazonium salt solution is then added slowly to the pyrazolone solution with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) to facilitate the coupling reaction. The stirring is continued for several hours at low temperature to ensure complete reaction, which is indicated by the formation of a colored precipitate.

-

Isolation and Purification: The resulting solid dye is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The crude dye is then dried. For purification, recrystallization from an appropriate organic solvent, such as ethanol, acetic acid, or dimethylformamide, is commonly employed to obtain a product of high purity.

Characterization Methods

The synthesized dyes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Figure 3: Key experimental techniques for the characterization of dichlorinated pyrazolone azo dyes.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as N=N, C=O, C-Cl, and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which helps in verifying the empirical formula.

Azo-Hydrazone Tautomerism

A significant physicochemical property of pyrazolone azo dyes is their ability to exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms can be influenced by factors such as the solvent polarity, pH, and the nature of substituents on the aromatic rings.

Figure 4: Tautomeric equilibrium between the azo and hydrazone forms of a pyrazolone azo dye.

The hydrazone tautomer is often found to be more stable in many pyrazolone azo dyes due to the formation of an intramolecular hydrogen bond. Spectroscopic techniques, particularly ¹H NMR, are instrumental in determining the predominant tautomeric form in solution.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of dichlorinated pyrazolone azo dyes. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with these compounds. The interplay between their chemical structure and properties highlights the potential for designing novel dyes with tailored characteristics for specific applications in various scientific and industrial domains. Further research into a wider range of dichlorinated derivatives will undoubtedly expand the knowledge base and application scope of this important class of colorants.

References

spectroscopic analysis (FTIR, UV-Vis, NMR) of Einecs 282-346-4

Disclaimer: Despite a comprehensive search, publicly available experimental spectroscopic data (FTIR, UV-Vis, NMR) for the specific substance identified as Einecs 282-346-4 (CAS: 84176-80-7), chemically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), could not be located. This guide will therefore provide a detailed theoretical framework and generalized experimental protocols for the spectroscopic analysis of this compound based on its known chemical structure. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex organic salt with the molecular formula C₄₂H₃₈Cl₂N₁₀O₇S₂.[1] It is classified as a sulfonated azo dye. The structure consists of a large anionic azo dye molecule and two cationic N,N'-diphenylguanidine molecules that act as counter-ions. The azo dye component features a pyrazolone core and two substituted benzene rings, with functional groups including sulfonic acid, chloro, and methyl groups. The presence of the azo chromophore (-N=N-) is responsible for its color. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of such complex molecules.

Theoretical Spectroscopic Analysis

While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the known structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Expected Vibration |

| 3400-3200 | N-H (Guanidinium) | Stretching vibrations of the N-H bonds in the counter-ion. |

| 3100-3000 | Aromatic C-H | Stretching vibrations of C-H bonds on the benzene rings. |

| 2980-2850 | Aliphatic C-H | Stretching vibrations of the methyl group. |

| 1680-1640 | C=O (Pyrazolone) | Stretching vibration of the carbonyl group in the pyrazolone ring. |

| 1600-1450 | C=C and C=N | Aromatic ring and pyrazolone ring stretching vibrations. |

| 1550-1480 | N=N (Azo) | Stretching vibration (often weak in symmetrical molecules). |

| 1250-1150 | S=O (Sulfonic Acid) | Asymmetric stretching of the sulfonate group. |

| 1080-1000 | S=O (Sulfonic Acid) | Symmetric stretching of the sulfonate group. |

| 800-600 | C-Cl | Stretching vibrations of the chloro-substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like azo dyes. The extended conjugation in the azo dye portion of this compound is expected to result in strong absorption in the visible region, responsible for its yellow color. The N,N'-diphenylguanidine counter-ion will have its own absorption bands in the UV region.

| Wavelength Range (nm) | Chromophore | Expected Transition |

| 400-500 | Azo dye conjugated system | n -> π |

| 250-350 | Aromatic systems (benzene, pyrazolone) | π -> π |

| < 250 | N,N'-diphenylguanidine | π -> π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of aromatic protons in different chemical environments on the various benzene rings of both the dye and the counter-ion. A characteristic singlet for the methyl group protons would be expected in the upfield region. The N-H protons of the guanidinium counter-ion may appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the many inequivalent carbon atoms in the aromatic rings, the pyrazolone core, and the methyl group. The carbonyl carbon of the pyrazolone ring would appear significantly downfield.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound with the structural characteristics of this compound.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR press to ensure a good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of the sample in solution.

Method: Solution-phase UV-Vis spectroscopy.

-

Choose a suitable solvent in which the compound is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or water).

-

Prepare a stock solution of the compound of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).

-

Calibrate the spectrophotometer with a blank solution (the pure solvent).

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of the sample.

Method: Solution-state NMR spectroscopy.

-

Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Accurately weigh a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) and dissolve it in the deuterated solvent in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H spectrum and reference the chemical shifts.

Data Interpretation and Structure Confirmation

The combination of these three spectroscopic techniques provides complementary information for the comprehensive characterization of this compound.

-

FTIR confirms the presence of key functional groups.

-

UV-Vis provides information about the electronic structure and the chromophore responsible for the color.

-

NMR gives a detailed map of the proton and carbon skeleton, allowing for the confirmation of the connectivity of the atoms.

By comparing the experimentally obtained spectra with the expected patterns derived from the known structure, a high degree of confidence in the identity and purity of the compound can be achieved.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a thorough framework for its spectroscopic analysis. The predicted spectral characteristics and the detailed experimental protocols for FTIR, UV-Vis, and NMR spectroscopy offer a solid foundation for researchers and professionals working with this or structurally similar complex azo dyes. The successful application of these techniques is fundamental for quality control, structural elucidation, and ensuring the consistency of such compounds in various applications.

References

Unraveling Azo-Hydrazo Tautomerism in Pyrazolone Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone-based azo dyes, a significant class of chromophores, are integral to various industrial applications, from vibrant pigments in textiles and paints to key components in pharmaceuticals.[1][2][3] Their chemical versatility and biological activity are often dictated by a subtle yet crucial phenomenon: azo-hydrazo tautomerism. This in-depth guide provides a comprehensive exploration of the core principles governing this tautomeric equilibrium, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in this field.

The Core Principle: A Dynamic Equilibrium

Pyrazolone dyes capable of azo-hydrazo tautomerism exist as a dynamic equilibrium between two distinct chemical forms: the azo-enol tautomer and the hydrazo-keto tautomer.[4][5] This equilibrium involves the intramolecular migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the pyrazolone ring.[4] The position of this equilibrium is not static and is influenced by a variety of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[6][7] Understanding and controlling this equilibrium is paramount, as the distinct tautomers can exhibit significantly different properties, including color, lightfastness, and biological activity.[2][7]

Caption: Azo-hydrazo tautomeric equilibrium in pyrazolone dyes.

Quantitative Analysis of Tautomeric Equilibrium

The position of the azo-hydrazo equilibrium can be quantitatively described by the tautomeric equilibrium constant (KT), which is the ratio of the concentration of the hydrazo tautomer to the azo tautomer ([Hydrazo]/[Azo]). Various studies have quantified the influence of solvent and substituents on this equilibrium.

| Dye/Substituent | Solvent | KT ([Hydrazo]/[Azo]) | Reference |

| 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone | Cyclohexane | - | [8] |

| 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone | Acetonitrile | - | [8] |

| Allura Red | Polar Solvent | Predominantly Hydrazo | [9] |

| Amaranth | Polar Solvent | Predominantly Hydrazo | [9] |

Note: Specific KT values are often highly dependent on the exact molecular structure and experimental conditions and may not always be explicitly reported as numerical values in the literature.

Factors Influencing the Azo-Hydrazo Equilibrium

Several factors can shift the equilibrium towards either the azo or hydrazo form. A comprehensive understanding of these factors is crucial for designing pyrazolone dyes with desired properties.

| Factor | Effect on Equilibrium | Rationale | References |

| Solvent Polarity | Polar solvents generally favor the more polar hydrazo form. | The hydrazo tautomer often possesses a larger dipole moment and can engage in stronger intermolecular interactions with polar solvent molecules. | [6][9][10] |

| Substituents | Electron-withdrawing groups on the arylazo moiety tend to favor the hydrazo form. | These groups increase the acidity of the N-H proton in the hydrazo form, stabilizing it through resonance. | [6] |

| Temperature | The effect is complex and can depend on the specific dye and solvent system. | Changes in temperature can alter the thermodynamics of the equilibrium. | [6] |

| pH | Can significantly influence the equilibrium, particularly for dyes with ionizable groups. | Protonation or deprotonation of functional groups can favor one tautomeric form over the other. | [11] |

| Physical State | The dominant tautomer in the solid state can differ from that in solution. | Crystal packing forces and intermolecular hydrogen bonding in the solid state can stabilize a particular tautomer. | [5][9] |

Experimental Protocols for Studying Azo-Hydrazo Tautomerism

A multi-faceted approach employing various spectroscopic and analytical techniques is typically required to comprehensively characterize the azo-hydrazo tautomeric equilibrium.

UV-Visible Spectroscopy

Principle: The azo and hydrazo tautomers exhibit distinct absorption spectra. The azo form typically absorbs at shorter wavelengths (around 350 nm), while the more conjugated hydrazo form absorbs at longer wavelengths (around 400-450 nm).[10] By analyzing the absorption spectra in different solvents or under varying conditions, the relative populations of the tautomers can be inferred.

Detailed Methodology:

-

Sample Preparation: Prepare dilute solutions (typically 10-4 to 10-5 M) of the pyrazolone dye in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. The appearance of an isosbestic point can indicate a two-component equilibrium.

-

Quantitative Analysis (Optional): For a more quantitative assessment, deconvolution of the overlapping absorption bands can be performed using specialized software to estimate the relative areas of the peaks corresponding to each tautomer.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dominant tautomer. Key diagnostic signals include the chemical shift of the proton involved in the tautomerism (N-H in hydrazo vs. O-H in azo) and the chemical shifts of the carbon atoms in the pyrazolone ring.[13][14] 15N NMR can provide even more direct evidence of the tautomeric form.[14]

Detailed Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the pyrazolone dye in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Look for a broad signal in the downfield region (typically >10 ppm) characteristic of the N-H proton of the hydrazo form. The absence of this signal and the potential presence of an O-H signal would suggest the azo form.

-

13C NMR Acquisition: Acquire a 13C NMR spectrum. The chemical shift of the carbonyl carbon (C=O) in the pyrazolone ring is a key indicator. A chemical shift in the range of 160-180 ppm is characteristic of the keto group in the hydrazo tautomer.

-

Advanced NMR Techniques (Optional): Two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the structure of the dominant tautomer.[9]

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[15][16] By determining the precise atomic positions and bond lengths, the location of the proton and the nature of the bonding (e.g., C=O vs. C-O, N=N vs. N-N) can be definitively established.

Detailed Methodology:

-

Crystal Growth: Grow single crystals of the pyrazolone dye suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. The refinement of the structural model will yield the final atomic coordinates and bond parameters.

-

Analysis: Analyze the bond lengths within the pyrazolone ring and the azo/hydrazo linkage to confirm the tautomeric form. For example, a C=O double bond length (around 1.2 Å) and an N-H bond will confirm the hydrazo tautomer.

Caption: General experimental workflow for studying azo-hydrazo tautomerism.

Implications for Drug Development

The tautomeric state of a pyrazolone-based drug candidate can have profound implications for its pharmacological profile. The different tautomers can exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, all of which are critical for drug-receptor interactions. For instance, one tautomer may bind to a biological target with high affinity, while the other may be inactive or even toxic. Therefore, a thorough understanding and control of the tautomeric equilibrium are essential for the rational design and development of new therapeutic agents.

Caption: Influence of tautomerism on drug design and development.

References

- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazolone - Wikipedia [en.wikipedia.org]

- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 5. Tautomerism of azo dyes in the solid state [uochb.cz]

- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment [mdpi.com]

- 9. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. folia.unifr.ch [folia.unifr.ch]

- 14. researchgate.net [researchgate.net]

- 15. spast.org [spast.org]

- 16. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Sulfophenyl-Containing Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of sulfophenyl-containing azo dyes. These synthetic colorants are widely utilized across various industries, including pharmaceuticals, textiles, and food, owing to their vibrant colors and versatile chemical properties.[1] The inclusion of one or more sulfophenyl groups is a key structural feature that significantly influences their physicochemical behavior. This guide details the experimental protocols for evaluating their solubility and stability, presents quantitative data, and visualizes key processes to support research and development efforts.

Solubility Studies of Sulfophenyl Azo Dyes

The solubility of an azo dye is a critical parameter that dictates its application. The presence of the highly polar sulfonate group (-SO₃⁻) generally imparts significant water solubility.[2][3] Conversely, these dyes tend to have limited solubility in non-polar organic solvents. The degree of sulfonation, the overall molecular structure, and the nature of the counter-ion all play a role in determining the precise solubility profile.[2]

Quantitative Solubility Data

The solubility of sulfophenyl azo dyes varies widely depending on their specific chemical structure and the solvent system. Ionic dyes, which include most sulfonated azo dyes, can have solubilities in aqueous solutions ranging from milligrams to tens of grams per liter.[4]

| Dye Class | Typical Solvent | Solubility Range | Reference |

| Anionic Azo Dyes | Aqueous Solutions | 100 mg/L to 80,000 mg/L | [4] |

| Solvent Dyes | Water | 0.2 mg/L to 34.3 mg/L | [4] |

| Disperse Dyes | Supercritical CO₂ | 1.49 x 10⁻⁶ to 19.78 x 10⁻⁶ mol/mol | [5] |

| Specialized Azo Dyes | Polar Organic Solvents (e.g., PGMEA) | Soluble as a 2% solution | [6] |

Note: Solubility is highly dependent on specific dye structure, temperature, and pH.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a compound is the shake-flask method, which measures the concentration of a saturated solution.

1. Materials and Equipment:

-

Sulfophenyl azo dye of interest

-

Selected solvent (e.g., deionized water, ethanol, buffer solution of specific pH)

-

Orbital shaker with temperature control

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation: Prepare a stock solution of the dye with a known concentration to establish a calibration curve for analytical measurement.

-

Saturation: Add an excess amount of the solid azo dye to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed.

-

Equilibration: Place the flask in a temperature-controlled orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, typically 25 °C.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.[7]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary to fall within the linear range of the analytical instrument.

-

Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the dye's λmax or determine the concentration using a pre-calibrated HPLC system.

-

Calculation: Use the calibration curve to determine the concentration of the dye in the saturated solution, which represents its solubility under the tested conditions.

Stability Studies

The stability of azo dyes is crucial for their performance and safety, as degradation can lead to loss of color and the formation of potentially harmful byproducts, such as carcinogenic aromatic amines.[8][9] Stability is typically assessed under conditions relevant to their storage and use, including varying pH, temperature, and exposure to light.

Factors Influencing Stability

-

pH: The pH of the solution can significantly impact the stability and color of azo dyes. While some are stable across a wide pH range, others may undergo structural changes or degradation under highly acidic or alkaline conditions.[10][11] For instance, the degradation efficiency of certain azo dyes is highest at a specific pH, which can vary depending on the degradation method (e.g., sunlight vs. UV light).[10]

-

Temperature: Elevated temperatures can accelerate the degradation of azo dyes.[12] Thermal stability studies are essential to define appropriate storage and application temperatures. However, some reactive dyes like Remazol Brilliant Blue have shown high stability in water across a temperature range of 15 to 55 °C.[10]

-

Light: Many azo dyes are susceptible to photodegradation upon exposure to UV and visible light, which results in fading.[13] The chemical structure, including the number and position of sulfonate groups, can influence lightfastness.[14] The initial step in photodegradation often involves the generation of reactive species like hydroxyl radicals that attack the dye molecule.[15]

Quantitative Stability Data

Stability is often quantified by measuring the degradation rate or the percentage of dye remaining after a specific period under defined conditions.

| Dye | Condition | Result | Reference |

| Remazol Brilliant Blue | pH 1 to 13 (at 25 °C) | No significant change in absorbance | [10] |

| Remazol Brilliant Blue | 15 °C to 55 °C (at pH 7) | No significant change in absorbance | [10] |

| Reactive Azo Dyes | After-treatment with UV absorbers | Significant improvement in lightfastness | [13] |

| Anthocyanin Pigments | Storage at 4 °C vs. 25 °C | Half-life significantly longer at 4 °C | [12] |

| Sulfonated Azo Dyes | UV Irradiation | Degradation into hydroxylated derivatives and low-molecular-weight acids | [15] |

Experimental Protocol: Photostability Assessment

This protocol outlines a typical procedure for evaluating the stability of a dye under light exposure.

1. Materials and Equipment:

-

Aqueous solution of the sulfophenyl azo dye at a known concentration.

-

Xenon arc lamp or a super high-pressure mercury vapor lamp (as a simulated light source).[13]

-

Quartz cuvettes or appropriate reaction vessels.

-

UV-Vis Spectrophotometer or HPLC system.

-

Magnetic stirrer and stir bars.

-

pH meter and buffers.

2. Procedure:

-

Sample Preparation: Prepare a solution of the azo dye in a relevant medium (e.g., water, buffer of a specific pH).

-

Initial Measurement: Measure the initial absorbance (A₀) or concentration (C₀) of the solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer or HPLC.

-

Irradiation: Place the solution in the reaction vessel and expose it to the light source. The distance from the lamp and the intensity of the light should be controlled and standardized. The solution may be stirred continuously to ensure uniform light exposure.

-

Time-Course Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the solution and measure its absorbance (Aₜ) or concentration (Cₜ).[16]

-

Data Analysis:

-

Calculate the percentage of dye remaining at each time point using the formula: (% Dye Remaining) = (Aₜ / A₀) * 100.

-

Plot the percentage of dye remaining or ln(Aₜ/A₀) against time to determine the degradation kinetics (e.g., pseudo-first-order rate constant).

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility and stability of sulfophenyl azo dyes.

Caption: Workflow for solubility and stability testing.

Degradation Pathway

The degradation of sulfophenyl azo dyes, particularly under reductive or oxidative conditions, typically begins with the cleavage of the characteristic azo bond (-N=N-).[17] This initial step decolorizes the dye and breaks it down into smaller aromatic compounds, often substituted anilines and naphthylamines, which can be further degraded.

The diagram below illustrates a simplified oxidative degradation pathway for a generic sulfophenyl azo dye, initiated by hydroxyl radicals (•OH), which are common in advanced oxidation processes.[15]

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sulfonic acid dyes: Topics by Science.gov [science.gov]

- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 5. mdpi.com [mdpi.com]

- 6. data.epo.org [data.epo.org]

- 7. icontrolpollution.com [icontrolpollution.com]

- 8. blcleathertech.com [blcleathertech.com]

- 9. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thescipub.com [thescipub.com]

- 11. researchgate.net [researchgate.net]

- 12. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aeett.wordpress.com [aeett.wordpress.com]

- 14. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of CAS 84176-80-7: An Industrial Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 84176-80-7. The document elucidates the chemical identity of this substance, which is known as 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, compounded with N,N'-diphenylguanidine (1:2). Despite a thorough investigation into the scientific literature and chemical databases, this compound is predominantly characterized by its industrial applications as an azo dye. To date, there is a notable absence of published research detailing its use in life sciences, drug development, or any specific biological or pharmacological contexts. This guide serves to summarize the available chemical and industrial information and to highlight the current void in research applications for this specific molecule.

Chemical Identity and Properties

The compound with CAS number 84176-80-7 is a complex salt. Its core structure is an azo dye, characterized by the presence of a diazenyl (-N=N-) group that links a substituted pyrazolone ring with a dichlorinated benzenesulfonic acid moiety. This anionic dye is neutralized by two equivalents of the organic base N,N'-diphenylguanidine.

Table 1: Chemical and Physical Properties of CAS 84176-80-7

| Property | Value |

| CAS Number | 84176-80-7 |

| IUPAC Name | 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid; N,N'-diphenylguanidine (1:2) |

| Molecular Formula | C₄₂H₃₈Cl₂N₁₀O₇S₂ |

| Molecular Weight | 929.9 g/mol |

| Synonyms | Einecs 282-346-4 |

| Physical Description | Solid (presumed) |

| Solubility | No data available |

Industrial Applications

The primary application of CAS 84176-80-7 is as an azo dye. Azo dyes are a major class of synthetic colorants used extensively in a variety of industries. The structural features of this compound, particularly the sulfonic acid groups, suggest its use in dyeing textiles, such as wool and polyamide, and potentially in the formulation of inks. The presence of chlorine atoms in the structure may enhance the lightfastness and wash-fastness of the dye.

State of Research and Development

A comprehensive search of scientific literature, including medicinal chemistry, pharmacology, and molecular biology databases, did not yield any specific research applications for CAS number 84176-80-7 in a biological or therapeutic context. There is no publicly available data on its pharmacological properties, mechanism of action, or its effects on any signaling pathways. Furthermore, no quantitative biological data, such as IC50 or binding affinity values, have been reported.

The absence of such information suggests that this compound has likely not been a subject of investigation for pharmaceutical or biological research purposes. The focus of its characterization has remained within the domain of industrial chemistry.

Experimental Protocols

Due to the lack of published biological research, this guide cannot provide any experimental protocols related to this compound.

Signaling Pathways and Logical Relationships

As there is no information on the biological activity of CAS 84176-80-7, it is not possible to create diagrams of signaling pathways or experimental workflows. For illustrative purposes, a diagram depicting the logical relationship of the available information is provided below.

Caption: Information Flow for CAS 84176-80-7

Conclusion and Future Directions

This presents a veritable "blank slate" for investigation. Future research could involve:

-

Initial Biological Screening: High-throughput screening against a diverse panel of biological targets to identify any potential bioactivity.

-

Cytotoxicity Assays: Evaluation of its toxic effects on various cell lines to understand its safety profile.

-

Computational Studies: In silico modeling and docking studies to predict potential interactions with biological macromolecules.

Until such studies are undertaken and published, CAS 84176-80-7 remains a compound of interest primarily to the dye and chemical manufacturing industries, with its potential in the life sciences yet to be explored.

The Discovery and Enduring Legacy of Pyrazolone-Based Colorants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone-based colorants represent a significant class of organic pigments and dyes, prized for their vibrant hues, high color strength, and good stability.[1] Their discovery in the late 19th century marked a pivotal moment in synthetic organic chemistry, paving the way for a diverse range of colorants with wide-ranging applications in textiles, printing inks, plastics, and even pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of pyrazolone-based colorants, complete with detailed experimental protocols and quantitative data to aid researchers in the field.

The journey of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a novel five-membered heterocyclic compound which he named pyrazolone. This serendipitous discovery opened the door to a new class of compounds with remarkable properties. The initial application of pyrazolones was not in colorants, but in medicine, with the synthesis of the analgesic and antipyretic drug Antipyrine. However, the chemical versatility of the pyrazolone ring, particularly its ability to undergo azo coupling reactions, soon led to its exploration as a chromophore.

Pyrazolone colorants are a significant subclass of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–).[2] These colorants are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a pyrazolone derivative.[2] The specific shade and properties of the resulting colorant are determined by the chemical structures of both the aromatic amine and the pyrazolone coupling component. This modularity allows for the fine-tuning of the electronic structure, leading to a wide spectrum of colors.[1]

Core Synthesis of Pyrazolone-Based Colorants

The production of pyrazolone-based colorants involves two primary chemical transformations: the synthesis of the pyrazolone coupling component, typically via the Knorr pyrazole synthesis, and the subsequent azo coupling reaction.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[3] This reaction forms the fundamental pyrazolone ring structure.[1]

General Signaling Pathway for Knorr Pyrazole Synthesis

Caption: Knorr synthesis of the pyrazolone ring.

Diazotization and Azo Coupling

The color-forming step is an azo coupling reaction. This is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and the electron-rich pyrazolone acts as the nucleophile.[2][4] The diazonium salt is prepared by treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[5]

General Signaling Pathway for Azo Coupling

Caption: Formation of a pyrazolone azo colorant.

Experimental Protocols

The following are detailed methodologies for the synthesis of a key pyrazolone intermediate and a representative pyrazolone pigment.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This procedure describes a solvent-free synthesis of the common coupling component, 1-phenyl-3-methyl-5-pyrazolone.[3]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Methanol

-

Acetone

-

Hydrochloric acid (concentrated)

-

In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.

-

While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.9.

-

Heat the solution to 50 °C.

-

Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature between 50-55 °C.

-

After the addition is complete, continue the reaction for an additional 3 hours.

-

Distill off the methanol from the reaction mixture.

-

Cool the reaction solution, which will cause the product to crystallize.

-

Filter the crude product.

-

Recrystallize the crude product from a methanol-acetone mixed solvent to obtain white crystals of 1-phenyl-3-methyl-5-pyrazolone.

Synthesis of C.I. Pigment Yellow 13

This protocol outlines the industrial synthesis of C.I. Pigment Yellow 13, a diarylide pyrazolone pigment.[8][9]

Materials:

-

3,3′-Dichlorobenzidine

-

Hydrochloric acid (30%)

-

Sodium nitrite

-

2,4-Dimethyl-N-acetoacetanilide

-

Sodium hydroxide

-

Acetic acid

-

Sodium acetate

Procedure:

Part 1: Diazotization of 3,3′-Dichlorobenzidine [9]

-

In a diazotization vessel, add 30% hydrochloric acid and 3,3′-dichlorobenzidine. Stir to form a slurry.

-

Add water to dilute the slurry and cool to 0-5 °C with ice.

-

Slowly add a solution of sodium nitrite to carry out the diazotization.

-

After the reaction is complete, the resulting diazo liquid containing the diazonium salt is filtered and kept cold for the coupling reaction.

Part 2: Preparation of the Coupling Component and Azo Coupling [9]

-

In a separate coupling vessel, add water, sodium hydroxide, and 2,4-dimethyl-N-acetoacetanilide. Stir until dissolved.

-

Add acetic acid to precipitate the acetoacetanilide, followed by the addition of sodium acetate.

-

Cool the coupling component suspension.

-

Slowly add the cold diazo liquid to the coupling vessel with vigorous stirring to initiate the coupling reaction.

-

After the coupling is complete, adjust the pH with sodium hydroxide.

-

Heat the mixture, and add rosin and calcium chloride.

-

After the reaction is complete, the pigment is isolated by filtration and washed.

Experimental Workflow for Pyrazolone Colorant Synthesis and Characterization

Caption: General workflow for pyrazolone colorant development.

Quantitative Data of Pyrazolone-Based Colorants

The performance of a colorant is determined by its photophysical and stability properties. The following tables summarize key quantitative data for representative pyrazolone-based colorants.

Table 1: Photophysical Properties of Selected Pyrazolone Dyes

| Dye/Pigment Name | C.I. Name | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent | Reference |

| Tartrazine | Acid Yellow 23 | 425 | Not specified | Aqueous solution | [10] |

| 4a¹ | - | 338 | 2.32 x 10⁴ | DMSO | [11] |

| 4b¹ | - | 363 | 3.10 x 10⁴ | DMSO | [11] |

| 4c¹ | - | 358 | 2.89 x 10⁴ | DMSO | [11] |

| 4d¹ | - | 360 | 2.95 x 10⁴ | [11] | |

| 4e¹ | - | 358 | 2.78 x 10⁴ | DMSO | [11] |

¹Newly synthesized disazo dyes containing pyrazole and pyrazolone moieties.[11]

Table 2: Stability and Performance Properties of Selected Pyrazolone Pigments

| Pigment Name | C.I. Name | Lightfastness (Blue Wool Scale) | Heat Resistance (°C) | Migration Resistance (1-5 Scale) | Reference |

| Pigment Yellow 13 | Pigment Yellow 13 | 7 | 210 | 4-5 | [8] |

Note on Quantitative Data: While pyrazolone colorants are widely used, comprehensive and standardized quantitative data such as molar extinction coefficients and quantum yields for many commercially available pigments are not always readily available in public literature. The data presented here is from specific studies and may vary depending on the specific grade of the pigment and the measurement conditions. The Blue Wool Scale rates lightfastness from 1 (very poor) to 8 (excellent).[12][13]

Conclusion

From their serendipitous discovery to their current status as a cornerstone of the colorant industry, pyrazolones have demonstrated remarkable versatility and utility. Their rich chemistry, centered around the Knorr synthesis and azo coupling, allows for the creation of a vast palette of colors with a range of properties suitable for diverse applications. For researchers and scientists, a thorough understanding of the synthesis, characterization, and quantitative properties of pyrazolone-based colorants is essential for the development of new and improved materials. This guide provides a foundational understanding and practical protocols to aid in this endeavor, highlighting the enduring legacy and future potential of this important class of compounds.

References

- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 7. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 8. PIGMENT YELLOW 13 - Ataman Kimya [atamanchemicals.com]

- 9. CN212864625U - Pigment yellow 13 synthesis equipment - Google Patents [patents.google.com]

- 10. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 13. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

An In-depth Technical Guide on the Electronic Properties of N,N'-Diphenylguanidine Salts of Azo Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive π-conjugated systems are responsible for their vibrant colors and interesting electronic properties. The modification of azo dyes through salt formation with organic bases, such as N,N'-diphenylguanidine (DPG), presents a promising avenue for tuning their physicochemical properties, including solubility, stability, and electronic behavior. This technical guide provides a comprehensive overview of the synthesis, characterization, and anticipated electronic properties of N,N'-diphenylguanidine salts of azo dyes, addressing a notable gap in the current scientific literature.

N,N'-diphenylguanidine is a strong organic base capable of forming stable salts with acidic compounds, including sulfonated azo dyes. The formation of a salt with DPG can influence the electronic distribution within the azo dye molecule, potentially altering its absorption spectrum, conductivity, and electrochemical behavior. This guide outlines the experimental protocols for the synthesis and characterization of these novel compounds and discusses their potential applications based on their electronic properties.

Synthesis of N,N'-Diphenylguanidine Salts of Azo Dyes

The synthesis of N,N'-diphenylguanidine salts of azo dyes is typically a two-step process: (1) the synthesis of the azo dye, often containing an acidic functional group like a sulfonic acid, followed by (2) the salt formation with N,N'-diphenylguanidine.

General Synthesis of Sulfonated Azo Dyes

A common method for synthesizing azo dyes is through a diazotization-coupling reaction.[1]

Experimental Protocol:

-

Diazotization: An aromatic amine, such as sulfanilic acid, is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise to form the diazonium salt. The reaction is kept at a low temperature to prevent the decomposition of the unstable diazonium salt.

-

Coupling Reaction: A coupling agent, which is an electron-rich aromatic compound like 2-naphthol or N,N-dimethylaniline, is dissolved in a basic solution (e.g., NaOH). The previously prepared cold diazonium salt solution is then slowly added to this solution with constant stirring. The azo dye precipitates out of the solution and can be collected by filtration.[2]

-

Purification: The crude azo dye is purified by recrystallization from a suitable solvent to obtain the final product.

Salt Formation with N,N'-Diphenylguanidine

The purified acidic azo dye is then reacted with N,N'-diphenylguanidine to form the corresponding salt.

Experimental Protocol:

-

Dissolution: The sulfonated azo dye is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of DPG: A stoichiometric amount of N,N'-diphenylguanidine, dissolved in the same solvent, is added to the azo dye solution.

-

Precipitation and Isolation: The resulting N,N'-diphenylguanidine salt of the azo dye will precipitate from the solution upon stirring, possibly with cooling. The salt is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

A study on N,N'-diphenylguanidinium 8-hydroxyquinoline-5-sulfonate confirms the formation of stable salts between DPG and sulfonated aromatic compounds.[3]

Characterization of Electronic Properties

A thorough characterization of the electronic properties of the synthesized salts is crucial to understand their behavior and potential applications.

Spectroscopic Properties

UV-Visible Spectroscopy: This technique is fundamental for characterizing the color and electronic transitions of the azo dye salts. The absorption spectrum provides information about the λmax (wavelength of maximum absorbance), which is related to the energy of the π-π* and n-π* electronic transitions within the chromophore. Salt formation with DPG may cause a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the free acid form of the dye, indicating an alteration of the electronic structure.[4][5]

Experimental Protocol:

-

Solutions of the azo dye salt are prepared in various solvents of differing polarity at a known concentration (e.g., 5 x 10⁻⁵ M).[4]

-

The UV-Vis absorption spectra are recorded over a wavelength range of 250-700 nm using a spectrophotometer.[4]

-

The molar absorptivity (ε) at λmax is calculated using the Beer-Lambert law.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the salt by observing the characteristic vibrational frequencies of the functional groups. The presence of the guanidinium cation and the sulfonate anion can be confirmed by the appearance of new bands or shifts in existing bands corresponding to N-H, C=N, and S=O vibrations.

Electrochemical Properties

Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the azo dye salts. The azo group (–N=N–) is electrochemically active and can undergo reversible reduction.[6] The cyclic voltammogram can reveal the reduction and oxidation potentials, providing insight into the HOMO and LUMO energy levels of the molecule. The formation of a salt with DPG might influence these potentials.

Experimental Protocol:

-

A solution of the azo dye salt is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).

-

The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).

-

The potential is swept between defined limits, and the resulting current is measured.

Conductivity

The electrical conductivity of the azo dye salts in the solid state can be measured to determine their potential as organic semiconductors. Azo dyes are known to exhibit semiconducting properties.[7][8]

Experimental Protocol:

-

The powdered sample of the azo dye salt is pressed into a pellet.

-

The pellet is placed between two electrodes, and the current is measured as a function of the applied voltage.

-

The conductivity (σ) is calculated from the resistance, and the temperature dependence of the conductivity can be investigated to determine the activation energy.

Quantitative Data

As of the writing of this guide, there is a lack of specific quantitative data in the published literature for the electronic properties of N,N'-diphenylguanidine salts of azo dyes. The following tables are presented as templates for the types of data that should be collected and organized during the experimental investigation of these novel compounds.

Table 1: Spectroscopic Properties of N,N'-Diphenylguanidine Azo Dye Salts

| Azo Dye Salt | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| DPG-Salt of Azo Dye 1 | Ethanol | Data to be determined | Data to be determined |

| DPG-Salt of Azo Dye 1 | DMSO | Data to be determined | Data to be determined |

| DPG-Salt of Azo Dye 2 | Ethanol | Data to be determined | Data to be determined |

| DPG-Salt of Azo Dye 2 | DMSO | Data to be determined | Data to be determined |

Table 2: Electrochemical Properties of N,N'-Diphenylguanidine Azo Dye Salts

| Azo Dye Salt | Reduction Potential (V) | Oxidation Potential (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| DPG-Salt of Azo Dye 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| DPG-Salt of Azo Dye 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 3: Electrical Conductivity of N,N'-Diphenylguanidine Azo Dye Salts

| Azo Dye Salt | Conductivity (σ) (S/cm) at 298 K | Activation Energy (Ea) (eV) |

| DPG-Salt of Azo Dye 1 | Data to be determined | Data to be determined |

| DPG-Salt of Azo Dye 2 | Data to be determined | Data to be determined |

Visualizations

Caption: Workflow for the synthesis and characterization of N,N'-diphenylguanidine azo dye salts.

Caption: General molecular structure of an N,N'-diphenylguanidine salt of a sulfonated azo dye.

Note: The second diagram is a conceptual representation due to the limitations of DOT language for complex chemical structures. A proper chemical drawing software would be required for an accurate depiction.

Conclusion and Future Outlook

The formation of N,N'-diphenylguanidine salts of azo dyes is a promising strategy for modifying the electronic properties of these versatile chromophores. While there is currently a dearth of specific experimental data on these compounds, this guide provides a solid framework for their synthesis and characterization. The anticipated changes in spectroscopic, electrochemical, and conductive properties upon salt formation could lead to the development of new materials for applications in organic electronics, sensors, and nonlinear optics. Further research in this area is highly encouraged to fill the existing knowledge gap and unlock the full potential of these novel materials.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. pnas.org [pnas.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. globalscientificjournal.com [globalscientificjournal.com]

Methodological & Application

Application Note: Hypothetical Use of Einecs 282-346-4 in Electro-Fluidic Displays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a hypothetical application of the azo dye Einecs 282-346-4 as the coloring agent in the non-polar phase of an electro-fluidic display (EFD). Electro-fluidic displays operate on the principle of electrowetting, where an electric field is used to move a colored, non-polar liquid (typically an oil) to switch a pixel between a colored ("on") and a transparent or white ("off") state. The primary challenge in utilizing this compound for this purpose is its inherent water solubility, a consequence of the sulfonic acid groups in its structure. This application note proposes a chemical modification to render the dye soluble in a non-polar solvent, followed by protocols for preparing the colored oil phase, assembling a test device, and evaluating its performance.

Chemical Profile of this compound

This compound, systematically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), is an azo dye.[1] Its established applications are primarily in the textile industry for dyeing materials like polyester and nylon.[1]

| Property | Value |

| EINECS Number | 282-346-4 |

| CAS Number | 84176-80-7 |

| Molecular Formula | C₄₂H₃₈Cl₂N₁₀O₇S₂ |

| Molecular Weight | 929.9 g/mol |

| Solubility | Water-soluble |

Proposed Modification for Non-Polar Solvent Solubility

To enable the use of this compound in the oil phase of an EFD, its hydrophilicity must be significantly reduced. A proposed method is a counter-ion exchange to replace the hydrophilic sulfonic acid groups with lipophilic quaternary ammonium salts. This will create an ion pair that is soluble in non-polar organic solvents.

Signaling Pathway: Electrowetting Principle

The fundamental principle of an electro-fluidic display is the manipulation of a colored oil film on a hydrophobic dielectric surface.

Caption: Electrowetting mechanism for pixel switching in an electro-fluidic display.

Experimental Protocols

Protocol 1: Modification of this compound for Solubility in Non-Polar Solvents

This protocol describes the conversion of the water-soluble this compound into a lipophilic dye.

-

Dissolution: Dissolve 1 gram of this compound in 100 mL of deionized water.

-

Counter-ion Addition: In a separate beaker, dissolve a 2-fold molar excess of a long-chain quaternary ammonium salt (e.g., cetrimonium bromide) in 50 mL of deionized water.

-

Precipitation: Slowly add the quaternary ammonium salt solution to the dye solution while stirring vigorously. A precipitate of the dye-quat complex will form.

-

Isolation: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted salts.

-

Drying: Dry the precipitate under vacuum at 40°C for 24 hours.

-

Solubility Test: Test the solubility of the dried, modified dye in a non-polar solvent such as decane.

Protocol 2: Preparation of the Colored Oil Phase

-

Dissolution: Dissolve the modified this compound in decane to achieve a concentration that yields the desired optical density. Start with a concentration range of 0.1-1.0% (w/v).

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

-

Characterization: Measure the viscosity and surface tension of the final colored oil. These are critical parameters for the switching behavior of the EFD.

Protocol 3: Assembly of a Test Electro-Fluidic Display Cell

-

Substrate Preparation: Use two indium tin oxide (ITO) coated glass slides. On one slide, spin-coat a hydrophobic dielectric layer (e.g., a fluoropolymer).

-

Pixel Definition: Create a pixel well on the dielectric-coated slide using a patterned photoresist.

-

Filling: Pipette the colored oil into the pixel well, followed by a conductive aqueous solution (e.g., 0.9% NaCl in deionized water).

-

Sealing: Place the second ITO slide on top, separated by a spacer, and seal the edges with epoxy.

Protocol 4: Performance Evaluation of the EFD Cell

-

Switching Voltage and Speed: Apply a square wave voltage across the two ITO electrodes and observe the movement of the colored oil under a microscope. Determine the minimum voltage required for full switching and measure the switching time (on and off) using a high-speed camera and photodiode.

-

Contrast Ratio: Measure the reflectance of the pixel in the "on" and "off" states using a spectrophotometer with an integrating sphere. The contrast ratio is the ratio of the reflectance in the white state to the colored state.

-

Stability: Cycle the pixel between the "on" and "off" states for an extended period (e.g., 10,000 cycles) and monitor for any degradation in performance, such as changes in switching speed, contrast ratio, or color.

Experimental Workflow

Caption: Workflow for the hypothetical application of this compound in an EFD.

Data Presentation

Table 1: Properties of Modified this compound and Colored Oil

| Parameter | Target Value |

| Solubility in Decane | > 1% (w/v) |

| Viscosity of Colored Oil (at 25°C) | 2-5 cP |

| Surface Tension of Colored Oil | 20-30 mN/m |

| Wavelength of Max. Absorption (in Decane) | To be determined |

Table 2: Performance Metrics of the EFD Cell

| Parameter | Target Value |

| Switching Voltage | < 20 V |

| Switching Speed (On and Off) | < 10 ms |

| Contrast Ratio | > 10:1 |

| Stability (after 10,000 cycles) | < 10% degradation in performance |

Logical Relationships in Experimental Design

Caption: Logical structure of the experimental design to validate the hypothesis.

While this compound is not a conventional choice for electro-fluidic displays due to its hydrophilicity, this application note provides a theoretical framework and detailed experimental protocols for its potential use. The proposed chemical modification is a critical first step, and the subsequent evaluation of the dye's performance in a test cell will determine its viability as a novel colorant for this display technology. This research path could open up a new class of dyes for use in electro-fluidic systems.

References

Application Notes & Protocols: Pyrazolone Azo Dyes as Analytical Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone azo dyes are a versatile class of organic compounds widely recognized for their utility as analytical reagents. Their molecular structure, characterized by an azo group (–N=N–) linked to a pyrazolone ring, facilitates the formation of stable, colored complexes with various metal ions and organic molecules. This chromogenic property makes them excellent candidates for spectrophotometric analysis, complexometric titrations, and the development of novel sensors. This document provides detailed application notes and experimental protocols for the utilization of these dyes in various analytical procedures.

Application Note 1: Complexometric Titration for Water Hardness Determination

Analyte: Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions Reagent: Eriochrome Black T (EBT)

Eriochrome Black T is a prominent pyrazolone azo dye used as an indicator for determining the total hardness of water, which is primarily caused by the presence of calcium and magnesium ions.[1] The principle involves a complexometric titration with ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms stable, colorless complexes with Ca²⁺ and Mg²⁺.[1][2]

Principle of Detection: At a pH of approximately 10, maintained by an ammonia buffer, Eriochrome Black T forms a wine-red complex with the Ca²⁺ and Mg²⁺ ions present in the water sample.[2] During titration, the stronger chelating agent, EDTA, progressively binds with the free metal ions. Once all the metal ions are complexed with EDTA, the indicator is released back into the solution, causing a sharp color change from wine-red to blue, which signifies the endpoint of the titration.[1][2][3]

Experimental Protocol: Determination of Total Water Hardness using Eriochrome Black T

Objective: To quantify the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample.

Apparatus and Reagents:

-

Burette, 50 mL

-

Pipette, 50 mL

-

Conical flask, 250 mL

-

Standard 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer solution (pH 10)[2]

-

Water sample

Procedure:

-

Pipette 50 mL of the water sample into a 250 mL conical flask.[2]

-

Add 2 mL of the ammonia-ammonium chloride buffer solution to maintain the pH at 10.[2]

-

Add 3-5 drops of Eriochrome Black T indicator to the solution. The solution will turn a distinct wine-red color.[1][2]

-